molecular formula C13H15N3O B2550402 2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2034390-70-8

2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2550402
CAS No.: 2034390-70-8
M. Wt: 229.283
InChI Key: ACKZNRJKPSDWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic chemical building block of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a molecular architecture that combines two pharmaceutically privileged scaffolds: the 1,2,3,4-tetrahydroisoquinoline (THIQ) core and the 1,2,4-oxadiazole ring. The THIQ scaffold is a well-documented structural motif found in a wide array of biologically active molecules and approved therapeutics . Compounds based on this framework have demonstrated a broad spectrum of pharmacological activities, including anti-infective, anti-inflammatory, and anticancer properties . The 1,2,4-oxadiazole heterocycle is a versatile bioisostere, commonly used to replace ester or amide functional groups in drug candidates to improve metabolic stability and alter physicochemical properties . This five-membered ring is present in several commercial drugs and is known to contribute to diverse biological activities, making it a valuable element in the design of novel therapeutic agents . The integration of these two motifs into a single molecule makes this compound a promising candidate for library synthesis and screening against novel biological targets. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a probe for investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-14-13(15-17-10)9-16-7-6-11-4-2-3-5-12(11)8-16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKZNRJKPSDWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the tetrahydroisoquinoline moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .

Comparison with Similar Compounds

Structural Analogues

The table below highlights key structural differences and similarities between the target compound and related tetrahydroisoquinoline derivatives:

Compound Name Substituents/Modifications Key Pharmacological Findings References
Target Compound 2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl] Pending (oxadiazole may enhance stability)
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) 1-Methyl Accumulates in brain; linked to Parkinson’s disease
5-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 5-Methyl Typically stocked for research applications
6,7-Dihydroxy-1-methyl-TIQ derivatives 6,7-Dihydroxy, 1-methyl Reduced toxicity; modulates epinephrine effects
MPTP (Neurotoxin) 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine Selective substantia nigra damage; induces Parkinsonism

Key Observations :

  • Substituent Position : The 2-position substitution in the target compound contrasts with 1-methyl or 5-methyl derivatives. Substituent position significantly impacts toxicity and receptor interactions .
  • Oxadiazole vs. Hydroxyl Groups : Unlike 6,7-dihydroxy derivatives (lower toxicity), the oxadiazole group may improve metabolic stability but requires toxicity profiling .
  • Neurotoxicity Comparison: Unlike MPTP (a tetrahydropyridine), tetrahydroisoquinolines like 1MeTIQ and the target compound exhibit blood-brain barrier penetration but lack direct evidence of neurotoxicity .

Pharmacological Effects

  • Blood Pressure and Respiration : 1-Methyl-TIQ derivatives show minimal impact on blood pressure but stimulate respiration, similar to unsubstituted analogs . The oxadiazole group’s electron-withdrawing effects might modulate these responses.
  • This suggests the target compound could be explored for similar activity.
  • Epinephrine Modulation : Dihydroxy-TIQ derivatives potentiate epinephrine, while other derivatives inhibit it. The oxadiazole substituent’s influence on catecholamine systems remains unstudied .

Metabolic and Blood-Brain Barrier Penetration

  • Excretion and Metabolism: TIQ and 1MeTIQ are excreted >70% unchanged, with minor hydroxylation or N-methylation . The oxadiazole group’s stability may reduce metabolism, prolonging half-life.
  • Brain Penetration : Both TIQ and 1MeTIQ achieve brain concentrations 4.5× higher than blood, suggesting the target compound may similarly accumulate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.